molecular formula C19H25N3O2 B2558856 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097920-86-8

4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2558856
CAS No.: 2097920-86-8
M. Wt: 327.428
InChI Key: NXIVTSXSFVPWCP-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. One of the strategies includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse. Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Multicomponent reactions (MCRs) offer access to complex molecules. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. They are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis and Properties of Ortho-Linked Polyamides

Hsiao et al. (2000) synthesized ortho-linked polyamides using compounds structurally similar to 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide. These polyamides, characterized by their flexibility, solubility in polar solvents, and thermal stability, demonstrate the potential application of similar compounds in the development of new polymeric materials with desirable physical and chemical properties (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis and Catalysis

N-Benzyltetrahydropyrido-Anellated Thiophene Derivatives

Research by Pietsch et al. (2007) on tert-butyl-containing compounds has contributed to the development of new anticholinesterases. This study demonstrates the versatility of tert-butyl-based compounds in medicinal chemistry, suggesting that this compound could also be a valuable scaffold for drug development (Pietsch, Nieger, & Gütschow, 2007).

Supramolecular Chemistry and Crystal Engineering

Diverse Supramolecular Arrangement Influenced by Weak Intermolecular Interactions

A study by Samipillai et al. (2016) on the crystal structure of oxopyrrolidine analogues, including those with tert-butyl groups, provides insights into how weak interactions can influence the supramolecular assembly of these compounds. This research suggests potential applications in designing new materials and drugs through crystal engineering (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Organic Synthesis and Drug Metabolism

An Unusual By-product from a Non-synchronous Reaction

The study by MacorJohn et al. (1998) provides insight into the complex reactions that can occur with compounds similar to this compound. This highlights the importance of understanding reaction mechanisms for the development of new synthetic methodologies and the metabolism of potential drug candidates (MacorJohn, Kuipers, & Lachicotte, 1998).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Properties

IUPAC Name

4-tert-butyl-N-(2-indol-1-ylethyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)14-12-21-18(24)16(14)17(23)20-9-11-22-10-8-13-6-4-5-7-15(13)22/h4-8,10,14,16H,9,11-12H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIVTSXSFVPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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